(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound featuring a thiazole ring, a hydroxy-dimethylbenzoyl group, and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hydroxy-dimethylbenzoyl group and the dimethylmethanimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring and benzoyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted thiazole or benzoyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy-3,5-dimethoxybenzoic acid
- Methyl 4-Hydroxy-3,5-dimethoxybenzoate
- 4-Hydroxy-3,5-dimethylbenzoic acid
Uniqueness
What sets (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-5-11(6-10(2)13(9)19)14(20)12-7-16-15(21-12)17-8-18(3)4/h5-8,19H,1-4H3/b17-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRZJLAUYDSGL-CAOOACKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)N=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)/N=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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